1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene
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Overview
Description
1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene is an organic compound characterized by the presence of a methoxy group and a trifluoromethyl-substituted phenyl group attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzaldehyde with methoxyethene under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethene group to an ethane group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethane.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-Methoxy-2-[4-(difluoromethyl)phenyl]ethene
- 1-Methoxy-2-[4-(fluoromethyl)phenyl]ethene
- 1-Methoxy-2-[4-(methyl)phenyl]ethene
Comparison: 1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs with fewer fluorine atoms, it exhibits higher lipophilicity and stability. These properties make it particularly valuable in applications requiring enhanced membrane permeability and resistance to metabolic degradation.
Properties
IUPAC Name |
1-[(E)-2-methoxyethenyl]-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-14-7-6-8-2-4-9(5-3-8)10(11,12)13/h2-7H,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQMISIKLCJQFD-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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